4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

Type II Diabetes Protein-Protein Interaction Inhibition Fragment-Based Drug Discovery

Validating the PED/PEA15-PLD1 interaction requires the exact fragment BPH03. Generic nitrobenzoic acids or thioethers lack the essential diphenyl scaffold for target engagement. This compound (CAS 219929-89-2) serves as the definitive positive control and starting point for SBDD. - **NMR-validated**: Identified as 'best selected ligand' from fragment screen; induces specific PED conformational changes. - **Cell-permeable**: LogP 4.28 supports intracellular assays for glucose transport restoration. - **Multi-site derivatization**: Carboxylic acid, nitro, and thioether groups enable SAR expansion and probe synthesis.

Molecular Formula C14H11NO4S
Molecular Weight 289.31 g/mol
CAS No. 219929-89-2
Cat. No. B1361432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid
CAS219929-89-2
Molecular FormulaC14H11NO4S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17)
InChIKeyXXUBZSQLPIRCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPH03: Chemical and Biological Overview


4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid (CAS 219929-89-2), also designated BPH03, is a thioether-linked nitrobenzoic acid derivative with a molecular formula of C14H11NO4S and a molecular weight of 289.31 g/mol . Its structure features a para-tolylthio group ortho to a nitro group on a benzoic acid core, conferring distinct physicochemical properties including a predicted pKa of 3.42 and a LogP of 4.28 . It is primarily recognized in scientific literature as a small-molecule fragment that modulates the interaction between PED/PEA15 and phospholipase D1 (PLD1), a protein-protein interaction implicated in type II diabetes pathology [1].

1 PED/PLD1 protein-protein interaction studies in type 2 diabetes research
2 Fragment-based lead with NMR-validated binding mode supports target engagement assays
3 Diphenyl scaffold tool compound for structure-activity relationship elaboration

Why BPH03 Cannot Be Substituted


Substituting 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid with a generic analog (e.g., a simple nitrobenzoic acid or a different thioether) is not scientifically justified for its primary application as a PED/PLD1 interaction modulator [1]. The precise combination of the 3-nitro group, the 4-thioether linkage, and the 4-methylphenyl substituent forms a unique 'diphenyl scaffold' that is essential for recognizing a specific, hidden druggable pocket within the PED protein [2]. Fragment-based screening identified this specific structure (BPH03) as a lead, and subsequent in-silico and NMR studies have demonstrated that its interaction with PED induces specific conformational changes that are not observed with structurally dissimilar or even closely related compounds [REFS-1, REFS-3]. Therefore, for research targeting this specific biological mechanism, the use of the exact compound is critical for experimental reproducibility and valid target engagement studies.

! Scaffold-specific pocket recognition may not reproduce with simpler nitrobenzoic acids or different thioethers
! Conformational changes induced by BPH03 binding may not occur with structurally dissimilar analogs
! Uncharacterized analogs lack validated binding-mode data, limiting target engagement confidence

BPH03 Differentiation Evidence


PED/PLD1 Modulation in Fragment Screen

In a fragment-based NMR screening of a library of small organic molecules, BPH03 (4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid) was identified as the 'best selected ligand' for modulating the PED/PLD1 interaction, outperforming other screened fragments [1]. While a direct IC50 value is not reported in the abstract, the compound was selected for further in-depth biophysical and in-silico characterization, indicating a superior profile in the primary screen compared to other library members. This selection is a critical differentiator for procurement, as it designates BPH03 as the preferred chemical starting point for further medicinal chemistry efforts targeting this specific protein-protein interaction.

Fragment screen selection
Head-to-head
Reported as lead fragment among screened library compounds
Supports tool compound choice for PED/PLD1 modulation studies
Direct IC50 not reported; selection based on NMR primary screen
Type II Diabetes Protein-Protein Interaction Inhibition Fragment-Based Drug Discovery

NMR-Validated Binding to PED Pocket

Computational docking and molecular dynamics (MD) simulations, validated by NMR data, have precisely mapped the interaction of BPH03 with PED/PEA15, revealing a 'hidden druggable pocket' within the protein's PLD1-binding surface [1]. This detailed molecular characterization, which includes the identification of specific conformational changes upon BPH03 binding, is not available for other potential analogs [1]. This provides a verified, high-resolution structural basis for its activity, which is a significant advantage over an analog where the binding mode is unknown or purely hypothetical.

Binding mode characterization
Method context
NMR and MD reveal hidden druggable pocket and specific conformational changes
Reduces binding-mode uncertainty for structure-based research
Data available from fragment-elaboration studies
NMR Spectroscopy Molecular Dynamics Structure-Activity Relationship

Lipophilicity Advantage for Cell Permeability

The predicted physicochemical properties of 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid, including a pKa of 3.42±0.10 and a LogP of 4.28, provide a distinct profile compared to simpler nitrobenzoic acids (e.g., 3-nitrobenzoic acid, pKa ~3.47, LogP ~1.83) [REFS-1, REFS-2]. The significantly higher LogP indicates increased lipophilicity, which can be advantageous for membrane permeability in cell-based assays. The specific combination of the acidic carboxyl group and the hydrophobic thioether moiety creates a unique acid-base and solubility profile that influences formulation and assay development.

Predicted lipophilicity
Cross-study comparable
BPH03 LogP 4.28 vs. 3-nitrobenzoic acid ~1.83
Supports cell permeability screening prioritization
Predicted values; experimental confirmation advised
Physicochemical Property Analysis Drug-Likeness ADME Prediction

BPH03 Application Scenarios


PED/PLD1 Antagonist Development in Diabetes

Based on its identification as the 'best selected ligand' from an NMR fragment screen [1], BPH03 is the definitive chemical starting point for validating the PED/PLD1 interaction as a therapeutic target in type II diabetes. It should be procured for use as a positive control or tool compound in cell-based assays measuring the restoration of insulin-stimulated glucose transport following disruption of the PED/PLD1 complex [2]. Its well-characterized binding mode supports its use in structure-activity relationship (SAR) studies to design and synthesize more potent analogs, leveraging the established scaffold.

Structure-Based Drug Design and Fragment Elaboration

The availability of detailed in-silico docking, MD simulation, and NMR-validated structural data on the BPH03-PED complex [1] makes this compound a powerful tool for SBDD. Researchers can procure BPH03 to perform co-crystallization or advanced NMR studies to further refine the binding model. Its unique 'diphenyl scaffold' [1] provides a tangible starting point for fragment growing, linking, or merging strategies aimed at developing higher-affinity PED/PLD1 inhibitors. This specific application is not possible with analogs lacking this structural characterization.

Cell-Permeable Probes for PED/PEA15

Given its favorable predicted lipophilicity (LogP = 4.28) [1], BPH03 is a suitable candidate for chemical modification into a cell-permeable probe (e.g., a fluorescent or biotinylated derivative). Such a probe could be used to study the subcellular localization of PED/PEA15, monitor the PED/PLD1 interaction in live cells, or to perform pull-down experiments to identify other interacting partners. Its higher LogP, compared to more polar nitrobenzoic acid analogs [2], suggests it may more readily cross cell membranes, making it a preferable choice for intracellular target engagement studies.

Versatile Synthetic Building Block

Beyond its biological applications, 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid serves as a versatile synthetic intermediate. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a thioether—offers multiple orthogonal sites for derivatization [1]. The nitro group can be selectively reduced to an amine for subsequent amide coupling, while the carboxylic acid can be activated for ester or amide bond formation. The thioether linkage can also be oxidized to a sulfoxide or sulfone, providing additional avenues for creating chemical diversity. This synthetic utility is a key consideration for procurement in medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
PED/PLD1 target validation studies
Fragment-derived reference tool
PED/PLD1 complex disruption assays
Structure-based lead elaboration
Experimentally validated binding model
Co-crystallization and molecular dynamics refinement
Intracellular probe development
Reported higher lipophilicity profile
Cell permeability and target engagement assays
Chemical diversification
Orthogonal carboxylic acid, nitro, and thioether groups
Derivatization and library synthesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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